molecular formula C22H20F3N3O2S B2990110 N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide CAS No. 897453-30-4

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide

Cat. No.: B2990110
CAS No.: 897453-30-4
M. Wt: 447.48
InChI Key: ILLJKSLWNJBKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H20F3N3O2S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2S/c1-13-4-3-5-14(2)18(13)28-20(30)19(29)26-11-10-17-12-31-21(27-17)15-6-8-16(9-7-15)22(23,24)25/h3-9,12H,10-11H2,1-2H3,(H,26,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLJKSLWNJBKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of specific amines with oxalyl chloride under controlled conditions. The general procedure includes:

  • Preparation of Reagents :
    • 2,6-dimethylaniline
    • 4-trifluoromethylphenylthiazole
    • Oxalyl chloride
  • Reaction Conditions :
    • The reaction is conducted in anhydrous dichloromethane at low temperatures to prevent hydrolysis.
    • The mixture is stirred for several hours until the desired product is formed.
  • Purification :
    • The crude product is purified using recrystallization or column chromatography.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity :
    • In vitro studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Antimicrobial Properties :
    • Research indicated that this compound shows inhibitory activity against certain bacterial strains, highlighting its potential as an antimicrobial agent.
  • Neuroprotective Effects :
    • Preliminary findings suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Data Table: Biological Activities Overview

Activity TypeObservationsReference
AntitumorCytotoxic effects on cancer cell lines
AntimicrobialInhibition of specific bacterial strains
NeuroprotectivePotential protective effects on neuronal cells

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.